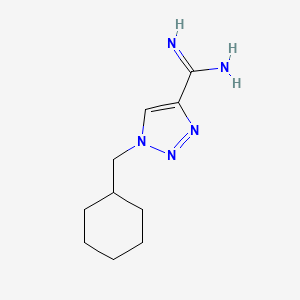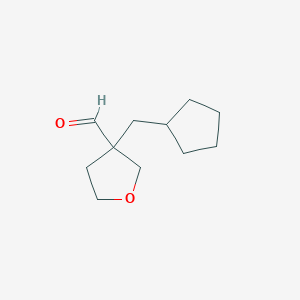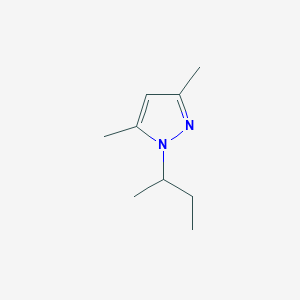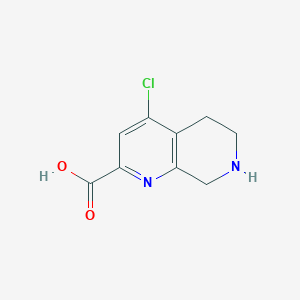![molecular formula C13H18O B13256473 (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13256473.png)
(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is a complex organic compound characterized by its unique structure, which includes a benzoannulene core with a hydroxyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the cyclization of a suitable precursor followed by functional group modifications to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzoannulene core or the hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzoannulene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can lead to the formation of a more saturated ring system.
Scientific Research Applications
Chemistry
In chemistry, (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the binding sites and activity of various enzymes.
Medicine
In medicinal chemistry, (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol has potential applications as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics such as stability, reactivity, and functionality to the materials.
Mechanism of Action
The mechanism of action of (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol involves its interaction with specific molecular targets. The hydroxyl group and the benzoannulene core play crucial roles in its binding to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol include other benzoannulenes and hydroxylated aromatic compounds. Examples include:
- 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
Uniqueness
What sets (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol apart from similar compounds is its specific stereochemistry and the presence of the hydroxyl group at the 5th position. This unique configuration can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(5S)-7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-ol |
InChI |
InChI=1S/C13H18O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6,12,14H,7-9H2,1-2H3/t12-/m0/s1 |
InChI Key |
QBYNZSZEKDFAKY-LBPRGKRZSA-N |
Isomeric SMILES |
CC1(CCC2=CC=CC=C2[C@H](C1)O)C |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C(C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13256398.png)
![2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B13256400.png)



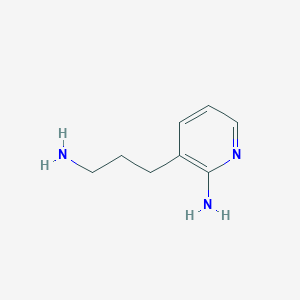
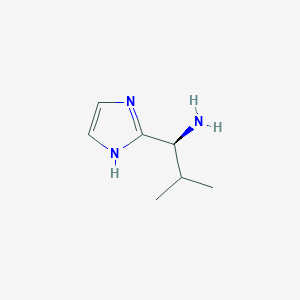
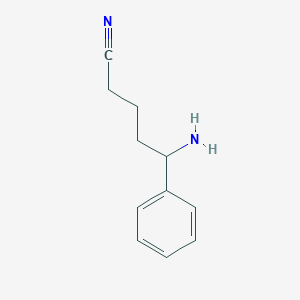
![1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene](/img/structure/B13256443.png)
